molecular formula C7H5Cl2NO4S B7882926 Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- CAS No. 7592-97-4

Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-

Cat. No.: B7882926
CAS No.: 7592-97-4
M. Wt: 270.09 g/mol
InChI Key: YGYZHNBAXADALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a chlorine atom, a chloromethylsulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atom. This is followed by the introduction of the nitro group through nitration. The chloromethylsulfonyl group is then added via a sulfonation reaction, which involves the use of chloromethyl sulfone as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-4-(chloromethyl)-
  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-2-(chloromethyl)-

Uniqueness

Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- is unique due to the presence of both a nitro group and a chloromethylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-chloro-4-(chloromethylsulfonyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZHNBAXADALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482071
Record name Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7592-97-4
Record name Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.